3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose

Description

Historical Context and Discovery

The discovery and characterization of 3-O-β-D-galactopyranosyl-α-L-arabinopyranose can be traced to the broader investigation of arabinogalactan proteins and their constituent oligosaccharides. Research conducted in the early 1990s by investigators at Tokyo University of Agriculture and Technology marked a pivotal moment in understanding these complex carbohydrate structures. Initial identification occurred during systematic studies of cell wall polysaccharides in Agaricus blazei mushrooms, where researchers observed unique structural patterns that distinguished this compound from previously characterized galactosyl-arabinose linkages.

The compound gained increased scientific attention following the development of advanced analytical techniques for oligosaccharide characterization. Early structural elucidation relied heavily on chemical hydrolysis methods and chromatographic separation techniques, which provided foundational understanding of the glycosidic linkage patterns. The establishment of nuclear magnetic resonance spectroscopy as a standard analytical tool significantly enhanced the precision of structural determination, enabling researchers to definitively characterize the stereochemical configuration and anomeric relationships within the disaccharide structure.

Subsequent investigations in the 2000s expanded understanding of the compound's biological significance through enzyme characterization studies. The identification of specific glycoside hydrolases capable of recognizing and cleaving this particular linkage pattern represented a major advancement in comprehending the metabolic pathways associated with arabinogalactan protein degradation. These discoveries established the foundation for current research into microbial polysaccharide utilization and prebiotic applications.

Natural Sources and Distribution

3-O-β-D-galactopyranosyl-α-L-arabinopyranose demonstrates widespread distribution across diverse biological systems, with particularly significant concentrations found in plant tissues and microbial metabolic products. The compound occurs as a fundamental structural unit within arabinogalactan proteins, which constitute essential components of plant cell walls and extracellular matrices. These proteins are ubiquitously present in higher plants, with varying concentrations observed across different tissue types and developmental stages.

Arabinogalactan proteins containing this disaccharide linkage have been identified in numerous plant species, including commercially important crops and ornamental varieties. The carbohydrate component of these proteins consists of type II arabinogalactan chains comprising a β-1,3-galactan backbone chain with β-1,6-galactan side chains. The side chain structure varies among plants and organs, with the 3-O-β-D-galactopyranosyl-α-L-arabinopyranose linkage representing a critical branching point in the overall polysaccharide architecture.

Specific natural sources include various medicinal plants, where the compound has been identified as part of complex glycoside structures. Research on Dendrobium officinale has revealed the presence of triterpene glycosides containing arabinose and galactose components arranged in similar linkage patterns. Additionally, investigations of gum arabic and larch arabinogalactan proteins have demonstrated significant concentrations of related galactosyl-arabinose structures, indicating the compound's importance in commercial polysaccharide applications.

The distribution pattern extends to microbial systems, where certain bacterial species, particularly those within the Bifidobacterium genus, have evolved specialized enzymatic machinery for recognizing and metabolizing this specific linkage. This microbial interaction represents an important ecological relationship between plant polysaccharides and gut microbiota, with implications for prebiotic functionality and digestive health applications.

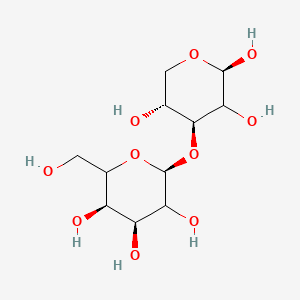

Nomenclature and Chemical Identity

The systematic nomenclature of 3-O-β-D-galactopyranosyl-α-L-arabinopyranose reflects the complex stereochemical relationships inherent in this disaccharide structure. The compound is classified as a glycosylarabinose, specifically consisting of aldehydo-D-arabinose having a β-D-galactopyranosyl residue at the 3-position. The International Union of Pure and Applied Chemistry systematic name provides precise identification of the molecular architecture and stereochemical configuration.

Chemical identity verification relies on multiple analytical parameters, including molecular formula determination and spectroscopic characterization. Related compounds within this structural class demonstrate molecular formulas of C₁₁H₂₀O₁₀ with corresponding molecular weights of approximately 312.27 grams per mole. The exact mass determination through high-resolution mass spectrometry provides additional confirmation of structural identity and purity assessment.

Alternative nomenclature systems provide additional identification mechanisms for this compound. The compound is frequently referenced as 3-O-galactosylarabinose in biochemical literature, while systematic carbohydrate nomenclature may employ terms such as O(3)-β-D-galactopyranosyl-D-arabinose. These naming conventions reflect different approaches to describing the glycosidic linkage pattern and anomeric configuration.

Stereochemical considerations play a crucial role in compound identification and biological activity determination. The β-configuration of the galactopyranosyl unit and the α-configuration of the arabinopyranose component represent specific three-dimensional arrangements that influence enzyme recognition and metabolic processing. Nuclear magnetic resonance spectroscopy provides definitive evidence for these stereochemical assignments through characteristic coupling patterns and chemical shift values.

Significance in Glycobiology Research

The importance of 3-O-β-D-galactopyranosyl-α-L-arabinopyranose in contemporary glycobiology research extends across multiple disciplines, encompassing structural biology, enzymology, and applied biotechnology. The compound serves as a model system for understanding complex carbohydrate-protein interactions and provides insights into evolutionary adaptations of glycoside hydrolase enzymes. Research focusing on this disaccharide has contributed significantly to the broader understanding of how specific molecular recognition events govern biological processes.

Enzyme specificity studies have revealed the remarkable selectivity demonstrated by glycoside hydrolases toward this particular linkage pattern. Investigations of 3-O-α-D-galactosyl-α-L-arabinofuranosidase from Bifidobacterium longum have shown 594-fold higher activity toward α-D-galactopyranosyl-(1→3)-L-arabinose compared to related β-L-arabinopyranosyl structures. This extraordinary specificity provides valuable information about enzyme evolution and substrate recognition mechanisms that have broader implications for understanding carbohydrate metabolism.

The compound's role in plant cell wall architecture represents another significant area of glycobiological investigation. Arabinogalactan proteins containing this linkage pattern function as structural cross-linkers in the cell wall and serve as polysaccharide plasticizers. Research has demonstrated that these proteins covalently associate with other cell wall components to form dynamic ordering networks called ARABINOXYLAN PECTIN ARABINOGALACTAN PROTEIN 1 complexes, which are essential for proper cell wall assembly and function.

Biotechnological applications have emerged from fundamental research on this compound, particularly in the development of prebiotic formulations and functional food ingredients. The selective stimulation of beneficial bacterial growth, specifically Bifidobacterium and Lactobacillus species, has been demonstrated through controlled feeding studies. Additionally, investigations into anti-inflammatory properties have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications beyond its prebiotic functionality.

Properties

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXQXHMPBBNYRD-XXSRBRJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747846 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141661-82-7 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose typically involves the glycosylation of arabinose with galactose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to arabinose under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose may involve the use of bioreactors for enzymatic synthesis, where optimized conditions such as pH, temperature, and substrate concentration are maintained to achieve high yields. Alternatively, chemical synthesis on an industrial scale may require the use of large-scale reactors and purification systems to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form sugar alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of uronic acids or aldonic acids.

Reduction: Reduction can yield sugar alcohols such as galactitol and arabinitol.

Substitution: Substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: The compound is studied for its role in plant cell wall structure and metabolism.

Medicine: Research is ongoing to explore its potential as a prebiotic and its effects on gut microbiota.

Industry: It is used in the food industry as a functional ingredient and in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. In the gut, it can be metabolized by certain bacteria, promoting the growth of beneficial microbiota. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Patrinia-glycoside B-II

- Structure: Oleanolic acid linked to a trisaccharide: α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranose .

- Key Differences: Contains a triterpene aglycone (oleanolic acid), unlike 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose, which lacks an aglycone. Features a branched trisaccharide with rhamnose and glucose substituents, compared to the simpler disaccharide structure of the target compound. Molecular weight: 897.12 g/mol (vs. 312.27 g/mol) .

Aramatoside D

- Structure: Oleanolic acid-28-O-β-D-glucopyranosyl-3-O-{β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranoside} .

- Key Differences: Includes a β-D-galactopyranoside core but with additional glucopyranosyl units and a triterpene backbone. Molecular weight: 1,139.54 g/mol (HR-ESI-MS) . Exhibits anti-inflammatory activity linked to its triterpene moiety, whereas 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose is primarily studied for its role as a carbohydrate building block .

Isorhamnetin 3-O-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside

- Structure: Flavonoid (isorhamnetin) linked to a disaccharide: rhamnose (1→6)-galactose .

- Key Differences: Aglycone is a flavonoid (vs. Glycosidic linkage: 1→6 (vs. 1→3) . Reported in Hippophae rhamnoides for antioxidant properties, contrasting with the triterpene-associated sources of 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose .

Physicochemical Properties

Spectroscopic and Analytical Data

- 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose: NMR: Distinct signals for anomeric protons (δ ~4.5–5.5 ppm) and carbons (δ ~95–110 ppm) confirm β-D-galactose and α-L-arabinose configurations . MS: ESI-MS m/z 313.1 [M+H]⁺ .

- Aramatoside D: HR-ESI-MS: m/z 1,139.5402 [M+35Cl]⁻ . ¹³C NMR: Oleanolic acid signals at δ 122–145 ppm (olefinic carbons) and δ 176 ppm (carboxylic acid) .

- Isorhamnetin glycoside: ¹H NMR: Flavonoid protons at δ 6.8–7.8 ppm (aromatic) and δ 3.5–5.5 ppm (sugar moieties) .

Biological Activity

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose, naturally occurring in various plant sources. This compound has garnered attention for its potential biological activities, particularly in the fields of botany, nutrition, and medicine. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Chemical Formula : CHO

CAS Number : 141661-82-7

Molecular Weight : 292.27 g/mol

This compound features a glycosidic bond between the anomeric carbon of α-D-galactopyranose and the hydroxyl group of α-L-arabinopyranose. Its unique structure influences its biological interactions and functional properties.

Mechanism of Biological Activity

The biological activity of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is primarily attributed to its role as a prebiotic and its interactions with gut microbiota. It is metabolized by specific bacteria in the gut, promoting the growth of beneficial microorganisms, which can enhance gut health and overall well-being.

Key Mechanisms:

- Prebiotic Effects : Enhances the growth of beneficial gut bacteria.

- Cell Signaling : Interacts with cell surface receptors, influencing various metabolic processes.

- Plant Cell Wall Structure : Contributes to the structural integrity and functionality of plant cell walls.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Prebiotic Activity

- Antioxidant Properties

- Anti-inflammatory Effects

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Different glycosidic bond configuration |

| 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Variation in stereochemistry affecting activity |

| 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose | Disaccharide | Different linkage affecting metabolic pathways |

Case Studies

-

Gut Health Improvement

- A clinical trial demonstrated that participants consuming diets enriched with 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose exhibited significant increases in beneficial gut microbiota populations compared to control groups.

- Antioxidant Activity Assessment

- Inflammation Reduction

Q & A

Q. How is the compound’s pharmacokinetic profile evaluated in mammalian systems?

- Methodological Answer : Radiolabeled (e.g., ) or fluorescent derivatives are administered in rodent models. Plasma and tissue samples are analyzed via LC-MS/MS to determine bioavailability and metabolic pathways (e.g., hydrolysis by gut microbiota). Permeability assays (Caco-2 cells) predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.